diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate
Description
Diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate (CAS: 866157-75-7) is a nitro-substituted malonate ester featuring a 1,2,4-triazole moiety. Its molecular formula is C₁₇H₂₀N₄O₆, with an average mass of 376.369 g/mol and a monoisotopic mass of 376.138284 g/mol . Its structure integrates a malonate core with a nitroethyl group and a para-substituted triazolylphenyl ring, which may confer unique reactivity or biological activity.
Properties
IUPAC Name |
diethyl 2-[2-nitro-1-[4-(1,2,4-triazol-1-yl)phenyl]ethyl]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O6/c1-3-26-16(22)15(17(23)27-4-2)14(9-21(24)25)12-5-7-13(8-6-12)20-11-18-10-19-20/h5-8,10-11,14-15H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTTYLWMSFPYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and enzyme activities. Medicine: Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The triazole ring can bind to metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analog 1: Diethyl 2-{[4-(1H-1,2,4-Triazol-1-yl)Phenyl]Methylene}Malonate
- Structure : This analog (CAS: 866157-74-6) replaces the nitroethyl group in the target compound with a benzylidene moiety (–CH=) directly attached to the malonate core .
- Molecular Formula: Likely C₁₆H₁₆N₄O₄ (estimated), with a lower molecular weight (~344 g/mol) compared to the target compound.
- Applications : Similar triazole-containing malonates are intermediates in synthesizing heterocyclic compounds with antifungal or anticancer activity .
Structural Analog 2: Diethyl 2-[(4H-1,2,4-Triazol-4-ylamino)Methylene]Malonate
- Structure: This compound (CAS: 672949-45-0) features a triazolylamino-methylene group (–CH=N–NH–C₃H₂N₃) attached to the malonate core .
- Key Differences: Functional Group: The triazolylamino group introduces hydrogen-bonding capability, enhancing solubility in polar solvents. Molecular Formula: C₁₀H₁₄N₄O₄ (MW: 278.25 g/mol), significantly smaller than the target compound.
- Synthesis : Likely formed via condensation reactions between malonate esters and triazole derivatives, a method analogous to nitroethyl malonate synthesis .
Structural Analog 3: Diethyl (1H-1,2,4-Triazol-1-yl)Propanedioate
- Structure : This derivative (CAS: 112677-02-8) directly substitutes the malonate’s central carbon with a 1,2,4-triazole ring .
- Key Differences :
- Core Modification : The triazole is integrated into the malonate backbone, unlike the para-phenyl substitution in the target compound.
- Reactivity : Direct triazole substitution may increase stability under acidic conditions due to aromaticity.
- Applications : Such compounds are explored as ligands in coordination chemistry or protease inhibitors .
Comparative Analysis Table
Key Research Findings
- Synthetic Routes : The target compound is likely synthesized via nucleophilic substitution or Michael addition reactions, similar to methods for nitro-substituted malonates (e.g., using nitrobenzene derivatives and malonate esters under basic conditions) .
- Biological Relevance : The 1,2,4-triazole moiety is associated with antifungal activity (e.g., itraconazole derivatives) , while the nitro group may serve as a substrate for nitroreductases in prodrug designs .
- Steric and Electronic Effects : The bulky para-triazolylphenyl group in the target compound may hinder rotational freedom, affecting binding to biological targets compared to smaller analogs .
Biological Activity
Diethyl 2-{2-nitro-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}malonate (CAS Number: 866157-75-7) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antibacterial properties. This article presents a detailed review of its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C17H20N4O6
- IUPAC Name : this compound
- Purity : 90%
The structure includes a nitro group and a triazole moiety, which are often associated with various biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with triazole structures have shown promising results as antiproliferative agents against breast cancer cell lines.
Key Findings:
- IC50 Values : Compounds in this class demonstrated IC50 values in the low nanomolar range against MCF-7 breast cancer cells (52 nM) and MDA-MB-231 triple-negative breast cancer cells (74 nM) .
- Mechanism of Action : The mechanism involves G2/M phase cell cycle arrest and apoptosis induction. Immunofluorescence studies indicated that these compounds target tubulin, leading to multinucleation—a hallmark of mitotic catastrophe .
Antibacterial Activity
The antibacterial properties of compounds containing nitro groups have been well-documented. The mechanism often involves the reduction of the nitro group to generate reactive species that damage bacterial DNA.
Research Insights:
- Compounds similar to this compound were tested against various bacterial strains using the agar disc-diffusion method. Results indicated significant antibacterial activity against Gram-negative bacteria such as E. coli and P. mirabilis .
Comparative Analysis of Biological Activity
| Activity Type | Cell Line/Organism | IC50/Effect | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 52 nM | G2/M arrest, apoptosis |
| Anticancer | MDA-MB-231 | 74 nM | Tubulin disruption |
| Antibacterial | E. coli | Variable | DNA damage via radical formation |
| Antibacterial | P. mirabilis | Variable | DNA damage via radical formation |
Case Study 1: Breast Cancer Treatment
In a study assessing various triazole derivatives, this compound was noted for its selective toxicity towards cancer cells compared to non-tumorigenic cells . This selectivity is crucial for minimizing side effects during treatment.
Case Study 2: Antimicrobial Resistance
The emergence of resistance in pathogenic bacteria poses a significant challenge in treatment. Compounds like this compound could be valuable in developing new therapies to combat resistant strains due to their unique mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
